![molecular formula C7H8N2O3 B103700 (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione CAS No. 16364-60-6](/img/structure/B103700.png)
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, involves several methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods typically require specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is used as a building block for synthesizing more complex molecules. Its unique structure makes it an attractive scaffold for drug discovery and development .
Biology: In biology, this compound has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . Its diverse biological activities make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, infections, and inflammatory conditions . Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the production of organic materials and natural products. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
Comparison: Compared to similar compounds, (S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione exhibits unique properties due to its specific structure. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
16364-60-6 |
---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
InChI-Schlüssel |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
Isomerische SMILES |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
Kanonische SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.